N-2,3-dihydro-1,4-benzodioxin-6-yl-2-(ethylamino)acetamide hydrochloride
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Overview
Description
“N-2,3-dihydro-1,4-benzodioxin-6-yl-2-(ethylamino)acetamide hydrochloride” seems to be a complex organic compound. Compounds with similar structures, such as N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide, have been found . These compounds often have significant biological activities and are used in various fields, including pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 1,4-benzodioxane-6-amine with an appropriate sulfonyl chloride in an aqueous alkaline medium . The resulting product is then treated with different alkyl/aralkyl halides in N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and EI-MS . For example, a significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the formation of new sulfonamides and their N-substituted derivatives . These reactions are often carried out in an aqueous alkaline medium .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using various techniques. For example, the presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .
Scientific Research Applications
Use and Efficacy in Pain Management
- Ketamine, a well-known general anesthetic and analgesic, has been studied for its role in managing acute postoperative pain, highlighting the potential of NMDA receptor antagonists in pain management (Schmid, Sandler, & Katz, 1999). This suggests that compounds acting on similar pathways could have relevant clinical applications.
Heterocyclic Synthesis Applications
- The chemical reactivity and preparation methods for compounds like 2-cyano-N-(2-hydroxyethyl) acetamide have been reviewed, indicating their importance as intermediates in synthesizing novel heterocyclic systems (Gouda et al., 2015). This could imply potential research avenues for related chemical entities in creating new pharmacological agents.
Neurochemical Actions and Cognitive Effects
- Modafinil, another compound with distinct neurochemical actions, has been investigated for its effects on cognition and psychiatric conditions, showcasing the complex interplay between various neurotransmitter systems and cognitive functions (Minzenberg & Carter, 2008). Research into compounds like "N-2,3-dihydro-1,4-benzodioxin-6-yl-2-(ethylamino)acetamide hydrochloride" may explore similar neurochemical pathways for therapeutic purposes.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-2-13-8-12(15)14-9-3-4-10-11(7-9)17-6-5-16-10;/h3-4,7,13H,2,5-6,8H2,1H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMMYHGFROTKLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=CC2=C(C=C1)OCCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656379 |
Source
|
Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-2,3-dihydro-1,4-benzodioxin-6-yl-2-(ethylamino)acetamide hydrochloride | |
CAS RN |
100254-21-5 |
Source
|
Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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